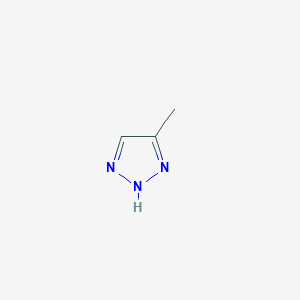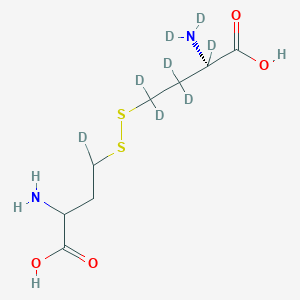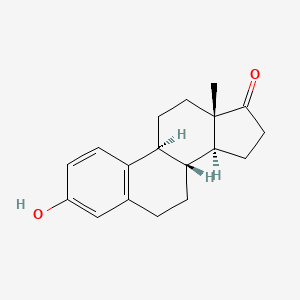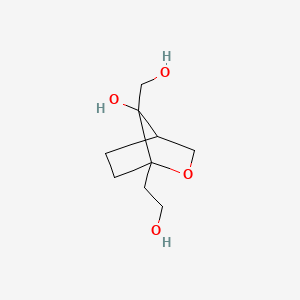![molecular formula C9H16ClNO2 B1149339 (4aS,8aS)-4-méthyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one CAS No. 175232-04-9](/img/structure/B1149339.png)
(4aS,8aS)-4-méthyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one is a useful research compound. Its molecular formula is C9H16ClNO2 and its molecular weight is 205.68184. The purity is usually 95%.
BenchChem offers high-quality (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
Ce composé est utilisé comme intermédiaire dans la synthèse d'une large gamme de composés hétérocycliques {svg_1}. Il s'agit de l'un des motifs hétérocycliques privilégiés présentant des applications pharmacologiques et matérielles significatives {svg_2}.
Applications des matériaux
Le composé a des applications significatives en science des matériaux {svg_3}. Il est utilisé dans la synthèse de polymères {svg_4}.
Applications pharmacologiques
Le composé présente des applications pharmacologiques significatives {svg_5}. Il est utilisé dans la synthèse de divers médicaments {svg_6}.
Synthèse de 1,3-oxazines
Le composé est utilisé dans la synthèse de 1,3-oxazines {svg_7}. Les méthodologies synthétiques pour la synthèse de 1,3-oxazines, de 1,3-oxazines fusionnées et spiro-1,3-oxazines peuvent être classées en plusieurs groupes : réactions multicomposants, réactions de cyclisation et expansion de cycle 2 H-azirine catalysée par un carbénoïde de Rh (II) dépendant de la température {svg_8}.
Synthèse de benzoxazinyl-oxazolidinones
Un protocole de synthèse convergente efficace et doux en un seul pot a été développé pour les dérivés de benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one par la réaction de Mitsunobu et une cyclisation séquentielle {svg_9}. Diverses benzoxazinyl-oxazolidinones tricycliques fusionnées ont été obtenues avec des rendements bons à excellents et des énantiosélectivités élevées {svg_10}.
Importance médicale
De nombreux dérivés de benzo[1,4]oxazin-3(4H)-one 1a, y compris ce composé, ont été synthétisés et criblés pour leurs activités au cours des dernières années {svg_11}. Ils ont montré une activité cardiotonique {svg_12}, une activité anticancéreuse {svg_13}, une activité antiparasitaire {svg_14}, une activité antibactérienne {svg_15}, et une activité anxiolytique {svg_16}.
Safety and Hazards
Mécanisme D'action
Target of Action
Benzoxazinone derivatives, which include this compound, are known to exhibit various pharmacological properties including anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities .
Mode of Action
It is known that benzoxazinone derivatives interact with their targets to exert their pharmacological effects . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.
Biochemical Pathways
These could potentially include pathways related to inflammation, pain sensation, fungal growth, neuronal protection, and bacterial growth .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and the context of the biological system. Given the range of pharmacological activities exhibited by benzoxazinone derivatives, the effects could potentially include reduced inflammation, alleviation of pain, inhibition of fungal and bacterial growth, and protection of neurons .
Analyse Biochimique
Biochemical Properties
(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress levels within cells, thereby protecting them from damage. Additionally, this compound has been found to bind to certain receptors, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one on various cell types and cellular processes are profound. It has been observed to influence cell proliferation, apoptosis, and differentiation . In cancer cells, this compound can induce apoptosis by activating caspase pathways and inhibiting anti-apoptotic proteins . Moreover, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . The compound also modulates gene expression, leading to changes in the expression levels of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one exerts its effects through various mechanisms. It binds to specific biomolecules, altering their structure and function . For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions are crucial for the compound’s biological activity and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one have been studied over time to understand its stability and long-term effects. The compound has shown good stability under various conditions, with minimal degradation over time . Long-term studies have indicated that it can have sustained effects on cellular function, including prolonged activation of certain signaling pathways and continuous modulation of gene expression . These findings suggest that the compound can maintain its biological activity over extended periods, making it a promising candidate for therapeutic applications.
Dosage Effects in Animal Models
The effects of (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one vary with different dosages in animal models. At low doses, the compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic effects, including liver and kidney damage . These dose-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.
Metabolic Pathways
(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one is involved in various metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and reduction . The metabolites formed can further interact with other biomolecules, influencing metabolic flux and metabolite levels . These interactions are crucial for the compound’s biological activity and its potential therapeutic effects.
Transport and Distribution
The transport and distribution of (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within cells . Once inside the cells, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of (4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, it can be found in the mitochondria, where it influences mitochondrial function and energy metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
Propriétés
IUPAC Name |
(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-10-7-4-2-3-5-8(7)12-6-9(10)11/h7-8H,2-6H2,1H3/t7-,8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIZQFKOPQTSSA-YUMQZZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCC2OCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]2CCCC[C@@H]2OCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)

![(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B1149271.png)
![N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1149278.png)
![6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149279.png)
